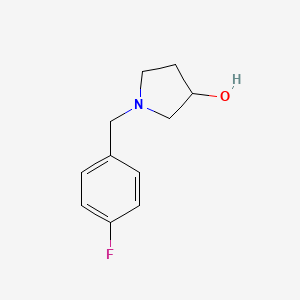

1-(4-Fluorobenzyl)pyrrolidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Fluorobenzyl)pyrrolidin-3-ol is an organic compound with the molecular formula C11H14FNO It features a pyrrolidine ring substituted with a 4-fluorobenzyl group and a hydroxyl group at the third position

Applications De Recherche Scientifique

1-(4-Fluorobenzyl)pyrrolidin-3-ol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Fluorobenzyl)pyrrolidin-3-ol can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with pyrrolidin-3-ol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in an organic solvent like toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Fluorobenzyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to remove the hydroxyl group, forming 1-(4-Fluorobenzyl)pyrrolidine.

Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: 1-(4-Fluorobenzyl)pyrrolidin-3-one.

Reduction: 1-(4-Fluorobenzyl)pyrrolidine.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Mécanisme D'action

The mechanism by which 1-(4-Fluorobenzyl)pyrrolidin-3-ol exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors in the central nervous system. The presence of the fluorine atom may enhance its binding affinity and selectivity for certain biological targets, influencing pathways involved in neurotransmission and signal transduction.

Comparaison Avec Des Composés Similaires

1-Benzylpyrrolidin-3-ol: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.

1-(4-Chlorobenzyl)pyrrolidin-3-ol: Substitutes the fluorine with chlorine, potentially altering its pharmacokinetic properties.

1-(4-Methylbenzyl)pyrrolidin-3-ol: Contains a methyl group instead of fluorine, affecting its hydrophobicity and interaction with biological targets.

Uniqueness: 1-(4-Fluorobenzyl)pyrrolidin-3-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance metabolic stability and binding affinity in drug molecules, making this compound particularly interesting for pharmaceutical research.

Activité Biologique

1-(4-Fluorobenzyl)pyrrolidin-3-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-fluorobenzyl group and a hydroxyl group. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development. The molecular formula is C11H14FNO, with a molecular weight of approximately 201.24 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the fluorophenyl moiety may enhance binding affinity to specific proteins. This dual functionality is crucial for its potential therapeutic effects.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes, which can be pivotal in treating diseases such as cancer and tuberculosis. For instance, studies have shown that derivatives containing this compound can inhibit mycobacterial ATP synthase, making them potential candidates for anti-tuberculosis therapies.

2. Anticancer Activity

In vitro studies have demonstrated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Case Study: Anticancer Potential

In a study assessing the anticancer properties of various derivatives, compounds containing the fluorophenyl group demonstrated enhanced activity against prostate cancer cell lines compared to their non-fluorinated counterparts. The mechanism involved ROS generation and subsequent apoptosis induction, highlighting the therapeutic potential of these compounds in oncology.

3. Neuroprotective Effects

Some derivatives have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases. The structural characteristics of the compound allow it to cross the blood-brain barrier (BBB), enhancing its efficacy in neurological applications.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other halogenated pyrrolidine derivatives:

| Compound | Fluorine Substitution | Biological Activity |

|---|---|---|

| This compound | Yes | Strong enzyme inhibition |

| 3-(4-Chlorophenyl)pyrrolidin-3-ol | No | Moderate activity |

| 3-(4-Bromophenyl)pyrrolidin-3-ol | No | Low activity |

Research Applications

This compound is being studied for its potential applications in various fields:

- Chemistry : Used as a building block for synthesizing more complex molecules.

- Biology : Investigated for its interactions with biological macromolecules.

- Medicine : Explored as a therapeutic agent due to its diverse biological activities.

- Industry : Utilized in developing advanced materials and pharmaceuticals.

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCQPMJBQFEEMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.